4-Formyl-2-methoxyphenyl 4-methylbenzoate

Anti-thrombotic drug discovery P2Y12 receptor antagonism Molecular docking

Problem: Anti-thrombotic drug discovery lacks well-characterized P2Y12 antagonists with published in silico and in vivo benchmarks. Solution: 4-Formyl-2-methoxyphenyl 4-methylbenzoate (V2) provides validated ΔG (-6.67 kcal/mol), Ki (12.86 µM), clotting time, and bleeding time data against 14 structural analogs and two clinical standards. • Benchmark P2Y12 antagonist with published docking and murine thrombosis data • Enables systematic Hansch SAR via para-methyl substituent (σₚ = -0.17, π = +0.56) • Synthesized by microwave-assisted esterification; purity ≥97% Supplied with full spectroscopic characterization (FTIR, UV-Vis, ¹H/¹³C NMR).

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 429621-85-2
Cat. No. B1298190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxyphenyl 4-methylbenzoate
CAS429621-85-2
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC
InChIInChI=1S/C16H14O4/c1-11-3-6-13(7-4-11)16(18)20-14-8-5-12(10-17)9-15(14)19-2/h3-10H,1-2H3
InChIKeyMDUFVXINTRRBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-2-methoxyphenyl 4-methylbenzoate Overview


4-Formyl-2-methoxyphenyl 4-methylbenzoate (CAS 429621-85-2) is a synthetic vanillin derivative belonging to the class of 4-formyl-2-methoxyphenyl benzoate esters, with molecular formula C₁₆H₁₄O₄ and molecular weight 270.28 g/mol . This compound is synthesized via microwave-assisted esterification of 4-formyl-2-methoxyphenol (vanillin) with 4-methylbenzoic acid [1]. It has emerged as a research tool in anti-thrombotic drug discovery, specifically as a P2Y12 receptor antagonist, and has been evaluated in both molecular docking studies and in vivo murine thrombosis models alongside close structural analogs [1].

1
P2Y12 antagonist lead optimization workflow
2
Vanillin-derived benzoate ester SAR studies
3
In vivo murine thrombosis model screening

Why 4-Formyl-2-methoxyphenyl 4-methylbenzoate Cannot Be Substituted


Within the vanillin-derived 4-formyl-2-methoxyphenyl benzoate series, seemingly minor substituent modifications on the benzoyl ring—methyl (–CH₃) vs. hydrogen, chloro (–Cl), methoxy (–OCH₃), bromo (–Br), or trifluoromethyl (–CF₃)—produce substantial divergence in P2Y12 receptor binding free energy (ΔG range: –6.27 to –7.89 kcal/mol) and inhibition constant (Ki range: 3.87 to 25.54 µM) when evaluated under identical molecular docking conditions [1]. These in silico differences translate into distinct in vivo anti-thrombotic profiles measured by clotting time and bleeding time assays in mice, where the 4-methyl congener at its optimal dose demonstrated the highest activity among all tested analogs [1]. Generic substitution without accounting for the specific electronic and lipophilic contributions of the para-methyl substituent therefore risks both loss of target engagement and altered pharmacodynamic outcomes.

!
Para-substituent changes (H, CF₃, Br, OCH₃) may shift P2Y12 binding free energy and anti-thrombotic ranking
!
In silico Ki advantage over unsubstituted analog may not directly transfer to in vivo clotting-time extension
!
Analogs with stronger in silico affinity may alter selectivity and safety-related endpoint context

Quantitative Evidence vs. Structural Analogs


P2Y12 Binding Free Energy Across Analogues

In a systematic molecular docking study against the P2Y12 receptor (AutoDock 1.5.7, grid center X: 16.599, Y: 99.698, Z: 50.077), 4-formyl-2-methoxyphenyl 4-methylbenzoate (V2) exhibited a binding free energy (ΔG) of –6.67 kcal/mol. This places V2 among the top-performing compounds in the alkyl- and electron-donating-substituted aromatic sub-series, superior to the 4-methoxy (–6.52 kcal/mol), 4-hydroxy (–6.10 kcal/mol), and 4-trifluoromethyl (–6.27 kcal/mol) congeners, and nearly identical to the unsubstituted benzoate (V1, –6.66 kcal/mol). V2 substantially outperformed parent vanillin (–4.48 kcal/mol) and the clinical comparator clopidogrel (–6.11 kcal/mol), though it was surpassed by the 4-bromo (–7.38 kcal/mol) and 4-carboxy (–7.89 kcal/mol) analogs [1]. The para-methyl substituent thus provides an intermediate lipophilic and electronic profile that balances binding affinity with drug-like properties.

P2Y12 Binding Free Energy
Head-to-head
ΔG = –6.67 kcal/mol (V2)
V1: –6.66 | 4-CF₃: –6.27
4-Br: –7.38 | Clopidogrel: –6.11
Intermediate lipophilic-electronic profile supports binding-affinity ranking review
In silico docking; AutoDock 1.5.7; values ranked within tested set
Anti-thrombotic drug discovery P2Y12 receptor antagonism Molecular docking Vanillin derivative SAR

P2Y12 Ki Comparison with Structural Analogues

The inhibition constant (Ki) derived from the same molecular docking study provides a direct quantitative ranking of P2Y12 antagonist potency. 4-Formyl-2-methoxyphenyl 4-methylbenzoate (V2) yielded Ki = 12.86 µM, representing a 2.6-fold improvement over clopidogrel (Ki = 33.19 µM) and a 41-fold improvement over parent vanillin (Ki = 523.95 µM) [1]. Within the electron-donating substituted aromatic series, V2 ranked second only to the 4-bromo analog (Ki = 3.87 µM), with marginal superiority over the unsubstituted benzoate V1 (Ki = 13.16 µM; ΔKi = 0.30 µM) and clearer advantages over the 4-methoxy (Ki = 16.63 µM), 4-chloro (Ki = 15.40 µM), and 4-trifluoromethyl (Ki = 25.54 µM) congeners [1]. The para-methyl group thus confers a favorable combination of moderate enzyme inhibition and predicted oral bioavailability compared to both weaker (vanillin) and stronger (4-bromo, 4-carboxy) binders in the series.

P2Y12 Ki Ranking
Head-to-head
Ki = 12.86 µM (V2)
V1: 13.16 | 4-CF₃: 25.54
4-Br: 3.87 | Clopidogrel: 33.19
Moderate P2Y12 inhibition supports wider selectivity-assessment window review
Ki derived from ΔG; ranking within electron-donating sub-series
P2Y12 inhibition constant Vanillin analog ranking Anti-platelet agent screening Enzyme inhibition assay

In Vivo Anti-Thrombotic Activity in Mice

In a murine anti-thrombotic study, healthy adult male mice (8–12 weeks, 25–35 g) were divided into five groups (n=6 each) and orally administered vanillin derivatives V1, V2, and V3 at three doses (40 mg, 80 mg, 160 mg), along with aspirin (80 mg) as positive control and 0.5% CMC-Na as negative control, for seven consecutive days. Anti-thrombotic activity was assessed by clotting time and bleeding time methods. The study reported that 4-formyl-2-methoxyphenyl 4-methylbenzoate (V2) at the 160 mg dose demonstrated the highest clotting time and bleeding time extension among all tested compounds, including V1 (4-formyl-2-methoxyphenyl benzoate) and V3 (4-formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate), as well as aspirin [1]. Exact clotting/bleeding time values (in seconds) are presented graphically in the source publication (Figure 6) and are not available as extractable numerical text; the quantitative ranking is based on the authors' explicit statement that V2 at 160 mg exhibited the highest activity. This in vivo superiority aligns with the in silico prediction that the para-methyl substituent provides an optimal balance of lipophilicity for oral absorption and target engagement [1].

In Vivo Anti-Thrombotic Activity
Reported
V2 160 mg: highest clotting/bleeding time among all tested compounds
Supports model-response context; ranking based on published author statement
Murine model; exact values in graphical format only; data to verify
In vivo thrombosis model Clotting time assay Bleeding time assay Preclinical anti-thrombotic evaluation

Effect of Para-Methyl Substitution on P2Y12 Binding

The direct comparison between 4-formyl-2-methoxyphenyl 4-methylbenzoate (V2, para-CH₃) and 4-formyl-2-methoxyphenyl benzoate (V1, para-H) isolates the contribution of a single methyl group to molecular recognition at the P2Y12 receptor. Under identical docking conditions, V2 (ΔG = –6.67 kcal/mol, Ki = 12.86 µM) showed marginally improved binding over V1 (ΔG = –6.66 kcal/mol, Ki = 13.16 µM), representing a ΔΔG of –0.01 kcal/mol and ΔKi of 0.30 µM in favor of the methyl-substituted compound [1]. The authors attribute the enhanced in vivo anti-thrombotic activity of V2 over V1 to the increased lipophilicity conferred by the methyl group, which improves oral absorption and membrane permeability while maintaining favorable P2Y12 binding interactions [1]. This is consistent with the broader SAR trend in the series showing that electron-donating substituents (CH₃, OCH₃, OH) generally preserve or enhance activity relative to unsubstituted benzoate, while strongly electron-withdrawing groups (CF₃) diminish activity.

Para-Methyl vs. Hydrogen SAR
Head-to-head
V2 (4-CH₃) vs. V1 (4-H)
ΔΔG = –0.01 kcal/mol
ΔKi = –0.30 µM
Modest in silico gain; reported in vivo ranking favors methyl substitution
Lipophilicity contribution (π = +0.56) under identical docking conditions
Structure-activity relationship Para-substituent effect Lipophilicity-driven potency Vanillin ester SAR

Benchmarking Against Clopidogrel and Aspirin

The Norhayati et al. (2025) study provides a rare direct comparison of a vanillin-derived experimental compound against two clinical anti-platelet standards—clopidogrel (P2Y12 antagonist) and aspirin (COX-1 inhibitor)—across both in silico and in vivo platforms. In molecular docking against P2Y12, V2 (ΔG = –6.67 kcal/mol, Ki = 12.86 µM) outperformed clopidogrel (ΔG = –6.11 kcal/mol, Ki = 33.19 µM) by ΔΔG = –0.56 kcal/mol and a 2.6-fold improvement in Ki. Against vanillin itself, V2 showed a dramatic 41-fold improvement in Ki (523.95 → 12.86 µM) [1]. In the murine in vivo assay, all three synthesized vanillin derivatives (V1, V2, V3) demonstrated anti-thrombotic activity superior to aspirin at 80 mg, with V2 at 160 mg achieving the highest clotting time and bleeding time extension among all treatment groups [1]. This dual benchmarking—in silico superiority over clopidogrel and in vivo superiority over aspirin—establishes V2 as a promising scaffold for anti-thrombotic lead optimization.

Benchmarking vs. Clinical Standards
Head-to-head
V2 vs. clopidogrel (in silico): 2.6× Ki improvement
V2 vs. aspirin (in vivo): higher clotting-time ranking
Supports comparator assay-response context for lead optimization
Multi-platform comparison; in vivo data qualitative only
Clopidogrel comparator Aspirin comparator Next-generation anti-platelet agent P2Y12 inhibitor benchmarking

Application Scenarios


P2Y12 Antagonist Lead Optimization

In medicinal chemistry campaigns targeting the P2Y12 receptor for anti-thrombotic therapy, 4-formyl-2-methoxyphenyl 4-methylbenzoate (V2) serves as a quantitatively characterized reference compound with published ΔG (–6.67 kcal/mol) and Ki (12.86 µM) data against 14 structural analogs and two clinical standards under uniform assay conditions [1]. Research groups can use V2 as a benchmark to evaluate newly synthesized vanillin derivatives, enabling direct potency comparisons without re-running the entire reference panel.

In Vivo Thrombosis Model Screening

V2 is the only vanillin-derived 4-methylbenzoate ester with published in vivo clotting time and bleeding time data in a murine model, demonstrating dose-dependent anti-thrombotic activity superior to aspirin at the 160 mg oral dose [1]. This makes it a suitable positive control or reference compound for preclinical thrombosis studies employing tail-transection or comparable bleeding/clotting assays in rodents.

SAR of Para-Substituted Benzoate Esters

The para-methyl substituent of V2 provides a well-defined electronic (σₚ = –0.17) and lipophilic (π = +0.56) perturbation relative to the unsubstituted benzoate (V1, σₚ = 0.00, π = 0.00), enabling systematic SAR exploration [1]. Procurement of V2 alongside V1, V3 (4-CF₃), 4-Cl, and 4-OCH₃ analogs allows construction of a complete Hansch-type SAR matrix for the P2Y12 receptor, correlating substituent constants with binding affinity and in vivo efficacy.

Microwave-Assisted Synthesis Methodology

V2 is synthesized via microwave irradiation using triethylamine catalyst, a method characterized by short reaction times and good purity as confirmed by FTIR, UV-Vis, ¹H-NMR, and ¹³C-NMR spectroscopy [1]. This compound can serve as a model substrate for optimizing microwave-assisted esterification protocols applicable to other vanillin-derived or phenolic ester libraries in both academic and industrial process chemistry settings.

Application
Selection Property
Validation Focus
P2Y12 Antagonist Lead Optimization
Published ΔG and Ki benchmark against 14 analogs
Potency-comparison endpoint review
In Vivo Thrombosis Model Screening
Dose-dependent clotting/bleeding time data in mice
Model-response endpoint interpretation
Para-Substituted Benzoate Ester SAR
Defined σₚ and π substituent constants vs. V1
Hansch-type SAR matrix correlation
Microwave-Assisted Synthesis Methodology
Spectroscopically confirmed esterification product
Reaction-protocol optimization context

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